![molecular formula C15H10BrNO B2469645 2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole CAS No. 338415-79-5](/img/structure/B2469645.png)

2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole

カタログ番号 B2469645

CAS番号:

338415-79-5

分子量: 300.155

InChIキー: XQCZKZDWHOTRHV-CMDGGOBGSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

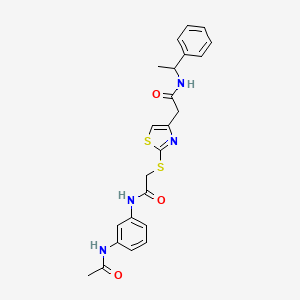

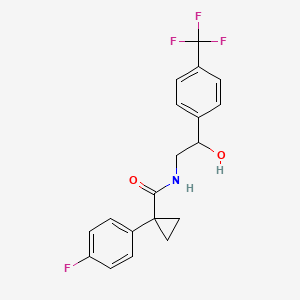

“2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole” is a chemical compound with the empirical formula C13H13BBrNO4 . It is related to boronic acids and derivatives .

Synthesis Analysis

The synthesis of this compound could be achieved by the reaction of 3-bromocinnamaldehyde with 2-aminophenol . Samarium triflate could be used as a catalyst . Another possible method could be a Wittig reaction between 3-Bromobenzaldehyde and 2-(chloromethyl)-1,3-benzoxazole .Molecular Structure Analysis

The molecular weight of this compound is 337.96 . The SMILES string representation is CN1CC(=O)OB(OC(=O)C1)\C=C\c2cccc(Br)c2 .Chemical Reactions Analysis

The retrosynthesis of this compound starts at the benzoxazole moiety . The reaction could proceed differently if the benzoxazole is reacted without the halogen .Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 184-189 °C . It should be stored at a temperature of 2-8°C .科学的研究の応用

Antimicrobial and Photosynthesis-Inhibiting Applications

- Antimycobacterial Activity: A series of 2-[(E)-2-substituted-ethenyl]-1,3-benzoxazoles, including variants similar to 2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole, demonstrated significant activity against mycobacterial strains such as M. tuberculosis, M. kansasii, and M. avium. Some compounds showed higher activity against these strains than the standard drug isoniazid (Imramovský et al., 2014).

- Photosynthesis-Inhibiting Activity: These compounds also inhibited photosynthetic electron transport in spinach chloroplasts, indicating potential applications in studying photosynthesis mechanisms (Imramovský et al., 2014).

Anti-Inflammatory Applications

- COX-2 Inhibition: 2-(2-Arylphenyl)benzoxazole derivatives, closely related to the compound , have been identified as selective ligands for the enzyme cyclooxygenase-2 (COX-2), demonstrating potential anti-inflammatory applications (Seth et al., 2014).

Structural and Pharmacological Studies

- Structural Analysis: The structural characteristics of benzoxazole derivatives, including their crystal structures and Hirshfeld surface analysis, have been extensively studied. These investigations provide insights into the molecular configurations and interactions of these compounds (Sivakumar et al., 2018).

Optical and Electronic Applications

- Electroluminescence in OLEDs: Benzoxazole derivatives have been utilized in the development of organic light-emitting diodes (OLEDs), particularly for their green-emitting properties. Their stability and efficiency in light emission make them suitable for electronic applications (Son et al., 2005).

Antifungal Activity

- Anti-Candida Action: Benzoxazole derivatives have demonstrated significant activity against Candida strains, offering potential applications in antifungal treatments. Their action mechanism includes disrupting membrane transport and affecting mitochondrial respiration (Staniszewska et al., 2021).

Anti-Cancer Research

- DNA Topoisomerase Inhibition: Benzoxazole derivatives have shown inhibitory activity against DNA topoisomerases I and II, suggesting potential applications in cancer research and therapy (Oksuzoglu et al., 2008).

Safety and Hazards

特性

IUPAC Name |

2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO/c16-12-5-3-4-11(10-12)8-9-15-17-13-6-1-2-7-14(13)18-15/h1-10H/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCZKZDWHOTRHV-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C=CC3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(O2)/C=C/C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![6-(3-Ethoxypropyl)-2-[(2-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2469563.png)

![1-[(3S,4S)-3-Fluoro-4-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2469569.png)

![N-butan-2-yl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2469570.png)

![1-[(Propan-2-yl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B2469573.png)

![1-(4-Tert-butylphenyl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2469577.png)